Cas no 2680618-97-5 (Tryptophan, N-acetyl-4-hydroxy-)

Tryptophan, N-acetyl-4-hydroxy- 化学的及び物理的性質
名前と識別子
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- Tryptophan, N-acetyl-4-hydroxy-
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- インチ: 1S/C13H14N2O4/c1-7(16)15-10(13(18)19)5-8-6-14-9-3-2-4-11(17)12(8)9/h2-4,6,10,14,17H,5H2,1H3,(H,15,16)(H,18,19)/t10-/m0/s1
- InChIKey: UYEUOZFIXWQBPK-JTQLQIEISA-N
- SMILES: C(O)(=O)[C@H](CC1C2=C(C=CC=C2O)NC=1)NC(C)=O
Tryptophan, N-acetyl-4-hydroxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-369986-0.5g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 0.5g |
$1646.0 | 2025-03-18 | |
Enamine | EN300-369986-0.25g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 0.25g |
$1577.0 | 2025-03-18 | |
Enamine | EN300-369986-5.0g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 5.0g |
$4972.0 | 2025-03-18 | |
Enamine | EN300-369986-10.0g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 10.0g |
$7373.0 | 2025-03-18 | |
Enamine | EN300-369986-2.5g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 2.5g |
$3362.0 | 2025-03-18 | |
Enamine | EN300-369986-1.0g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 1.0g |
$1714.0 | 2025-03-18 | |
Enamine | EN300-369986-0.05g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 0.05g |
$1440.0 | 2025-03-18 | |
Enamine | EN300-369986-0.1g |
2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
2680618-97-5 | 95.0% | 0.1g |
$1508.0 | 2025-03-18 |
Tryptophan, N-acetyl-4-hydroxy- 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
Tryptophan, N-acetyl-4-hydroxy-に関する追加情報
N-Acetyl-4-Hydroxy-Tryptophan: An Insight into a Promising Compound (CAS No. 2680618-97-5)
N-Acetyl-4-Hydroxy-Tryptophan (CAS No. 2680618-97-5) is a derivative of tryptophan, an essential amino acid with a wide range of biological activities. This compound has garnered significant attention in recent years due to its potential therapeutic applications and unique chemical properties. In this comprehensive overview, we will delve into the structure, synthesis, biological activities, and potential applications of N-Acetyl-4-Hydroxy-Tryptophan.
Chemical Structure and Synthesis
The chemical structure of N-Acetyl-4-Hydroxy-Tryptophan is characterized by an acetylated amino group and a hydroxyl group at the 4-position of the indole ring. This unique arrangement imparts specific chemical properties that distinguish it from other tryptophan derivatives. The synthesis of N-Acetyl-4-Hydroxy-Tryptophan typically involves the acetylation of tryptophan followed by the introduction of a hydroxyl group at the 4-position. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development.
Biological Activities
N-Acetyl-4-Hydroxy-Tryptophan exhibits a range of biological activities that make it a valuable compound in various fields of study. One of its most notable properties is its antioxidant activity. Studies have shown that N-Acetyl-4-Hydroxy-Tryptophan can effectively scavenge free radicals, thereby protecting cells from oxidative damage. This property has significant implications for the prevention and treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant effects, N-Acetyl-4-Hydroxy-Tryptophan has been found to possess anti-inflammatory properties. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissue types. These findings suggest that N-Acetyl-4-Hydroxy-Tryptophan may have therapeutic potential in inflammatory conditions such as arthritis and inflammatory bowel disease.
Potential Therapeutic Applications
The unique combination of antioxidant and anti-inflammatory properties makes N-Acetyl-4-Hydroxy-Tryptophan a promising candidate for various therapeutic applications. In neurodegenerative diseases such as Alzheimer's and Parkinson's, oxidative stress and inflammation play critical roles in disease progression. Preclinical studies have shown that N-Acetyl-4-Hydroxy-Tryptophan can protect neurons from oxidative damage and reduce neuroinflammation, suggesting its potential as a neuroprotective agent.
In cardiovascular diseases, oxidative stress contributes to the development of atherosclerosis and other vascular disorders. The antioxidant properties of N-Acetyl-4-Hydroxy-Tryptophan may help prevent the formation of atherosclerotic plaques and reduce the risk of cardiovascular events. Furthermore, its anti-inflammatory effects could mitigate the chronic inflammation associated with these conditions.
Clinical Trials and Future Directions
While preclinical studies have provided promising results, further research is needed to fully understand the therapeutic potential of N-Acetyl-4-Hydroxy-Tryptophan. Several clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials aim to investigate its effects on various disease conditions, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
The future directions for research on N-Acetyl-4-Hydroxy-Tryptophan include exploring its mechanisms of action at the molecular level, optimizing its formulation for improved bioavailability, and identifying potential synergies with other therapeutic agents. Additionally, efforts are being made to develop novel delivery systems that can enhance its therapeutic effects while minimizing side effects.
Conclusion
N-Acetyl-4-Hydroxy-Tryptophan (CAS No. 2680618-97-5) is a promising compound with a unique chemical structure and a wide range of biological activities. Its antioxidant and anti-inflammatory properties make it a valuable candidate for various therapeutic applications, particularly in neurodegenerative diseases, cardiovascular conditions, and inflammatory disorders. Ongoing research and clinical trials will provide further insights into its potential benefits and pave the way for its use in clinical settings.
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